Bacitracin B1B

Description

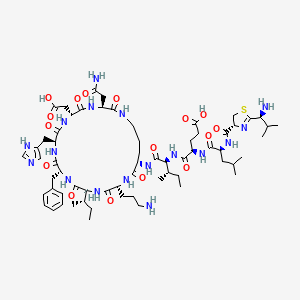

The exact mass of the compound this compound is 1407.73329138 g/mol and the complexity rating of the compound is 2830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-4-[[(2S)-2-[[(4R)-2-[(1S)-1-amino-2-methylpropyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H101N17O16S/c1-9-35(7)52(82-57(91)41(21-22-49(84)85)73-58(92)42(25-33(3)4)75-62(96)47-31-99-65(80-47)51(68)34(5)6)63(97)74-39-19-14-15-24-70-54(88)45(28-48(67)83)77-61(95)46(29-50(86)87)78-60(94)44(27-38-30-69-32-71-38)76-59(93)43(26-37-17-12-11-13-18-37)79-64(98)53(36(8)10-2)81-56(90)40(20-16-23-66)72-55(39)89/h11-13,17-18,30,32-36,39-47,51-53H,9-10,14-16,19-29,31,66,68H2,1-8H3,(H2,67,83)(H,69,71)(H,70,88)(H,72,89)(H,73,92)(H,74,97)(H,75,96)(H,76,93)(H,77,95)(H,78,94)(H,79,98)(H,81,90)(H,82,91)(H,84,85)(H,86,87)/t35-,36-,39-,40+,41+,42-,43+,44-,45-,46+,47-,51-,52-,53-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGCTYUFBXSABN-QTFUODODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)C)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H](C(C)C)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H101N17O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1408.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149146-32-7 | |

| Record name | Bacitracin B3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149146327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BACITRACIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3968434C0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bacitracin B1: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacitracin is a complex mixture of polypeptide antibiotics primarily effective against Gram-positive bacteria. First isolated from Bacillus subtilis var Tracy, it has been a staple in topical antibacterial preparations for decades. The commercial form of bacitracin is a mixture of at least nine related cyclic polypeptides. Among these, Bacitracin A is the most abundant and exhibits the highest antimicrobial activity. Bacitracin B1, along with B2, is a closely related component with significant, albeit slightly lesser, antibacterial potency.[1] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of Bacitracin B1, its mechanism of action, and relevant experimental protocols for its analysis.

Chemical Structure and Properties

Bacitracin B1 is a cyclic polypeptide antibiotic. Its complex structure is characterized by a peptide ring and a thiazoline ring.

Table 1: Chemical Identifiers and Properties of Bacitracin B1

| Property | Value | Source |

| IUPAC Name | (4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-15-propan-2-yl-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | PubChem |

| CAS Number | 57762-79-5 | PubChem |

| Molecular Formula | C65H101N17O16S | PubChem |

| Molecular Weight | 1408.7 g/mol | PubChem |

Table 2: Physicochemical Properties of Bacitracin

| Property | Description | Source |

| Appearance | White to pale buff powder, odorless. | PubChem |

| Melting Point | Approximately 221 - 225 °C (for Bacitracin mixture). | PubChem |

| Solubility | Freely soluble in water and ethanol. Practically insoluble in acetone, chloroform, and ether. | The International Pharmacopoeia, PubChem |

| Stability | Aqueous solutions deteriorate rapidly at room temperature. Stable in acidic solutions (pH 4-5) but unstable in alkaline solutions (pH > 9). Potency is lost over time, likely due to the transformation of Bacitracin A to the less active Bacitracin F. Complexation with zinc ions significantly increases stability. | PubChem, FreeThink Technologies |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Bacitracin exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[2] Specifically, it targets the dephosphorylation of C55-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate), a lipid carrier molecule essential for transporting peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane.[1][2] By inhibiting this dephosphorylation step, Bacitracin effectively halts the regeneration of the lipid carrier, thereby preventing the incorporation of new subunits into the growing peptidoglycan layer. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.

Figure 1. Mechanism of action of Bacitracin in inhibiting the bacterial cell wall synthesis pathway.

Experimental Protocols

Purification of Bacitracin B1 by High-Performance Liquid Chromatography (HPLC)

A common technique for the separation and purification of Bacitracin components is reversed-phase HPLC. While specific parameters may vary, a general protocol is outlined below.

Methodology:

-

Sample Preparation: Dissolve the crude Bacitracin mixture in a suitable solvent, such as a mixture of the initial mobile phase. The concentration should be optimized to avoid column overloading.

-

Chromatographic System:

-

Column: A C18 or C8 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize separation.

-

Flow Rate: A typical flow rate is around 1.0 mL/min for analytical scale.

-

Detection: UV detection at a wavelength of 254 nm is commonly used.

-

-

Gradient Elution: A gradient program is established to effectively separate the different Bacitracin components. This usually involves increasing the proportion of the organic solvent over time.

-

Fraction Collection: Fractions corresponding to the Bacitracin B1 peak are collected.

-

Post-Purification: The collected fractions can be further concentrated and desalted if necessary.

Figure 2. General workflow for the purification of Bacitracin B1 using HPLC.

Quantification of Bacitracin B1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and selective method for the quantification of Bacitracin B1 in various matrices.

Methodology:

-

Sample Preparation: This is a critical step and may involve protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction depending on the sample matrix (e.g., biological fluids, feed).

-

LC Separation:

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is typical.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion of Bacitracin B1 and one or more of its characteristic product ions.

-

-

Quantification: A calibration curve is generated using standards of known Bacitracin B1 concentrations to quantify the amount in the sample.

Antibacterial Activity Assay: Kirby-Bauer Disk Diffusion Method

This method is a widely used qualitative technique to determine the susceptibility of a bacterial strain to an antibiotic.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a McFarland turbidity standard.

-

Inoculation: A sterile swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a known concentration of Bacitracin is placed on the surface of the agar.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. The size of the zone is indicative of the bacterium's susceptibility to the antibiotic.

Conclusion

Bacitracin B1 is a significant component of the bacitracin complex, contributing to its overall antibacterial efficacy. A thorough understanding of its chemical structure, properties, and mechanism of action is crucial for its application in research and drug development. The experimental protocols outlined in this guide provide a foundation for the purification, quantification, and activity assessment of this important antibiotic. Further research into the specific properties and potential modifications of Bacitracin B1 may lead to the development of new and improved antibacterial agents.

References

An In-depth Technical Guide to the Mechanism of Action of Bacitracin in Gram-Positive Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Bacitracin, a polypeptide antibiotic produced by strains of Bacillus licheniformis and Bacillus subtilis, has been a cornerstone of topical antibacterial therapy for decades.[1][2] It is particularly effective against Gram-positive bacteria.[3] Bacitracin is a mixture of several related cyclic peptides, with Bacitracin A being the most abundant and microbiologically active component.[2][4] Other components, such as Bacitracin B1, differ by single amino acid substitutions but are understood to share the same core mechanism of action. This guide provides a detailed examination of the molecular mechanism by which bacitracin inhibits bacterial cell wall synthesis, presents quantitative efficacy data, outlines key experimental protocols for its study, and visualizes the critical pathways and workflows involved.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary antibacterial activity of bacitracin stems from its ability to disrupt the synthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall.[3][5] This inhibition leads to a compromised cell envelope, rendering the bacterium susceptible to osmotic lysis and cell death.[3] The mechanism is highly specific, targeting a critical recycling step in the transport of peptidoglycan precursors across the cell membrane.

The Target: Undecaprenyl Pyrophosphate (C₅₅-PP)

The molecular target of bacitracin is a lipid carrier molecule called undecaprenyl pyrophosphate (C₅₅-PP), also known as bactoprenol pyrophosphate.[1][6] This carrier is responsible for shuttling N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide precursors from the cytoplasm, across the cell membrane, to the site of cell wall assembly.[7]

The process can be summarized in the following steps:

-

Synthesis of Precursors: Peptidoglycan monomers are synthesized in the cytoplasm as UDP-NAM-pentapeptide and UDP-NAG.

-

Transport Across Membrane: The NAM-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate (C₅₅-P), forming undecaprenyl pyrophosphate-NAM-pentapeptide (Lipid II) on the inner leaflet of the cell membrane.

-

Translocation: Lipid II is flipped across the membrane to the outer leaflet.

-

Polymerization: The disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain by transglycosylation enzymes.

-

Carrier Recycling (The Point of Inhibition): This polymerization releases the lipid carrier in its pyrophosphate form, C₅₅-PP. For the cycle to continue, C₅₅-PP must be dephosphorylated by a phosphatase to regenerate the active carrier, C₅₅-P.[8][9]

Bacitracin's Molecular Intervention

Bacitracin disrupts this cycle by preventing the crucial dephosphorylation of C₅₅-PP.[8][10] This action is dependent on the presence of a divalent metal ion, typically Zinc (Zn²⁺).[11][12]

The inhibitory mechanism unfolds as follows:

-

Complex Formation: Bacitracin first chelates a divalent metal ion.[11]

-

Target Binding: The bacitracin-metal ion complex then binds with high affinity to the C₅₅-isoprenyl pyrophosphate (C₅₅-PP).[12][13]

-

Sequestration and Inhibition: This forms a stable ternary complex, effectively sequestering the C₅₅-PP and sterically hindering the phosphatase enzyme from accessing the pyrophosphate moiety.[6][9]

-

Cessation of Synthesis: With the lipid carrier trapped in its pyrophosphate form, the pool of available C₅₅-P is depleted. This halts the transport of new peptidoglycan precursors to the cell wall, thereby arresting cell wall synthesis.[3][7]

-

Cell Lysis: The continued activity of autolytic enzymes that remodel the cell wall, combined with the lack of new synthesis, weakens the cell envelope, leading to lysis due to high internal osmotic pressure.[8]

Quantitative Data: In Vitro Efficacy

The efficacy of bacitracin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for bacitracin against common Gram-positive pathogens. It is important to note that these values are typically determined for the commercial mixture of bacitracin, which is predominantly Bacitracin A.

| Bacterial Species | Strain Example(s) | Bacitracin MIC (mg/L) | Reference(s) |

| Staphylococcus aureus | RN4220 | 32 - 64 | [14][15] |

| Streptococcus pneumoniae | R6 | 16 - 32 | [14] |

| Bacillus subtilis | Various | 32 - 512 | [15] |

| Bacillus licheniformis | Various | >512 (Often resistant) | [15] |

| Enterococcus faecalis | V583 | >256 | [16] |

Note: MIC values can vary significantly based on the specific strain, testing methodology (e.g., broth vs. agar dilution), and media composition.

Key Experimental Protocols

The elucidation of bacitracin's mechanism of action relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration of bacitracin against a specific bacterial strain.[15]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., BHI)[15]

-

Bacitracin stock solution (e.g., 2 g/L)[15]

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Methodology:

-

Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Prepare Antibiotic Dilutions: Create a two-fold serial dilution of the bacitracin stock solution directly in the 96-well plate. For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the starting bacitracin concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the antibiotic.

-

Inoculate Plate: Add the standardized bacterial inoculum to wells 1-11. Well 12 receives only sterile broth.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]

-

Determine MIC: The MIC is defined as the lowest concentration of bacitracin in which there is no visible growth, as observed by the naked eye or by measuring optical density.[15]

Protocol: In Vitro Peptidoglycan Synthesis Assay

This assay measures the incorporation of radiolabeled precursors into peptidoglycan using a cell-free system, demonstrating direct inhibition by bacitracin.

Materials:

-

Gram-positive bacterial culture (e.g., S. aureus)

-

Lysozyme

-

Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetyl-D-[¹⁴C]glucosamine)

-

Buffer solution containing ATP, Mg²⁺, K⁺

-

Bacitracin solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Prepare Membrane Fraction: Grow bacteria to mid-log phase. Harvest cells and treat with lysozyme to generate protoplasts. Lyse the protoplasts osmotically to release the cell membrane fraction. Isolate membranes by centrifugation.

-

Set Up Reaction: In a microcentrifuge tube, combine the membrane preparation with the buffer solution, the radiolabeled precursor, and either bacitracin (test condition) or a vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for peptidoglycan synthesis.

-

Stop Reaction: Terminate the reaction by adding cold TCA. This precipitates the high-molecular-weight peptidoglycan polymer while leaving unincorporated precursors in solution.

-

Measure Incorporation: Collect the precipitate by vacuum filtration through a glass fiber filter. Wash the filter extensively with TCA to remove residual unincorporated label.

-

Quantify Radioactivity: Place the filter in a scintillation vial with scintillation fluid and measure the amount of incorporated [¹⁴C] label using a scintillation counter.

-

Analysis: Compare the radioactivity counts between the bacitracin-treated sample and the control. A significant reduction in counts in the presence of bacitracin indicates inhibition of peptidoglycan synthesis.

Logical Framework of Bacitracin's Antibacterial Action

The sequence of events from the introduction of bacitracin to the ultimate demise of a Gram-positive bacterium follows a clear, logical progression. This can be visualized as a cause-and-effect pathway.

Mechanisms of Resistance

While bacitracin has been in use for over 70 years, widespread high-level resistance is less common than for other antibiotics.[6] However, bacteria can develop resistance. Some known mechanisms in Gram-positive bacteria include:

-

ABC Transporters: Some bacteria, like Bacillus subtilis and Enterococcus faecalis, possess ATP-binding cassette (ABC) transporters (e.g., BceAB-type systems) that can function as efflux pumps or mediate target protection, removing bacitracin from its C₅₅-PP target.[9][16]

-

Upregulation of Phosphatases: Overexpression of undecaprenyl pyrophosphate phosphatase can help counteract the sequestration of the substrate by bacitracin.

-

Cell Envelope Modifications: Changes to the cell surface charge, such as the D-alanylation of teichoic acids, can reduce the initial interaction of the positively charged bacitracin complex with the bacterial cell.[16][17]

Conclusion

Bacitracin's mechanism of action is a well-characterized example of targeted antibiotic activity. By forming a stable complex with a divalent metal ion and the lipid carrier C₅₅-isoprenyl pyrophosphate, it effectively halts the recycling of this essential component, leading to a shutdown of peptidoglycan synthesis and subsequent cell death in susceptible Gram-positive bacteria.[3][12] Understanding this intricate mechanism at a molecular level is crucial for overcoming emerging resistance and for the rational design of new antimicrobial agents that may exploit this or similar pathways.

References

- 1. Bacitracin - Wikipedia [en.wikipedia.org]

- 2. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 4. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 6. High-resolution crystal structure reveals molecular details of target recognition by bacitracin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BIOL 230 Lecture Guide - Modes of Action of Bacitracin [cwoer.ccbcmd.edu]

- 8. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 9. biorxiv.org [biorxiv.org]

- 10. Bacitracin: an inhibitor of the dephosphorylation of lipid pyrophosphate, an intermediate in the biosynthesis of the peptidoglycan of bacterial cell walls. | Semantic Scholar [semanticscholar.org]

- 11. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mechanism of action of bacitracin: complexation with metal ion and C 55 -isoprenyl pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of Action of Bacitracin: Complexation with Metal Ion and C55-Isoprenyl Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and Characterization of a Bacitracin Resistance Network in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Biological Activity of Bacitracin B1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of Bacitracin B1, a significant component of the bacitracin antibiotic complex. It details its mechanism of action, antimicrobial spectrum, and the methodologies used to quantify its efficacy.

Introduction

Bacitracin is a polypeptide antibiotic produced by the bacterium Bacillus licheniformis.[1] It is not a single compound but a mixture of at least nine related cyclic peptides, including Bacitracin A, A1, B, B1, B2, C, D, E, F, G, and X.[2][3] Among these, Bacitracin A is the most biologically active component.[1][2] Bacitracin B1, the focus of this guide, exhibits significant antibacterial properties, with a potency approximately 90% that of Bacitracin A.[1][2] Like other components of the complex, its primary application is in topical formulations for the prevention and treatment of bacterial skin infections caused by Gram-positive organisms.[2][4]

Mechanism of Action

The primary antibacterial activity of Bacitracin B1 stems from its ability to inhibit the synthesis of the bacterial cell wall.[2][4] This action is highly specific and targets a critical step in the peptidoglycan synthesis pathway, which is essential for maintaining the structural integrity of Gram-positive bacteria.[4][]

The mechanism involves the following key steps:

-

Complex Formation: Bacitracin requires a divalent metal ion to become active.[6][7] It forms a stable complex with cations such as Zinc (Zn²⁺), which offers the highest potency, or Manganese (Mn²⁺).[7][8]

-

Target Binding: This Bacitracin-metal ion complex then binds to C₅₅-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate).[1][6][8]

-

Inhibition of Dephosphorylation: The binding of the bacitracin complex to C₅₅-isoprenyl pyrophosphate prevents its dephosphorylation into C₅₅-isoprenyl phosphate (bactoprenol phosphate).[1][][9]

-

Disruption of Peptidoglycan Synthesis: C₅₅-isoprenyl phosphate is a critical lipid carrier molecule responsible for transporting peptidoglycan precursors (N-acetylmuramic acid and N-acetylglucosamine) from the cytoplasm across the cell membrane to the growing cell wall.[1][4] By halting the regeneration of this carrier molecule, Bacitracin B1 effectively stops the transport of these essential building blocks.[4][9]

-

Cell Lysis: The inability to synthesize new peptidoglycan leads to a weakened cell wall. As the bacterium grows, internal osmotic pressure causes the cell to lyse, resulting in cell death.[3][4]

This targeted mechanism makes Bacitracin B1 particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer that is more exposed and essential for their survival.[4]

Quantitative Data: Antibacterial Activity

Bacitracin B1 exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[1][2] Quantitative assessment of its efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. While much of the available data pertains to the bacitracin complex as a whole, the relative potency of its components is well-documented.

| Component | Relative Potency (vs. Bacitracin A) | Reference |

| Bacitracin A | 100% | [1][2] |

| Bacitracin B1 | ~90% | [1][2] |

| Bacitracin B2 | ~90% | [1][2] |

The following table summarizes representative MIC values for the bacitracin complex against medically significant Gram-positive pathogens. It is important to note that these values can vary based on the specific strain and testing conditions.

| Microorganism | MIC Range (µg/mL) for Bacitracin Complex | Reference |

| Staphylococcus aureus | ≤0.03 – 700 | [1] |

| Staphylococcus epidermidis | 0.25 – >16 | [1] |

| Streptococcus pyogenes | 0.5 – >16 | [1] |

Experimental Protocols

The biological activity of Bacitracin B1 is assessed using standardized microbiological and analytical methods.

This protocol outlines the standard method for determining the MIC of Bacitracin B1 against a target bacterial strain.

-

Preparation of Bacitracin B1 Stock Solution:

-

Accurately weigh a sample of purified Bacitracin B1.

-

Dissolve in an appropriate sterile solvent (e.g., water or a buffered solution) to create a high-concentration stock solution (e.g., 1000 µg/mL).[3]

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Bacterial Inoculum Preparation:

-

From an overnight culture of the test organism on an agar plate, select 3-5 isolated colonies.

-

Inoculate the colonies into a sterile broth medium (e.g., Tryptic Soy Broth - TSB).[7]

-

Incubate the culture at 37°C until it reaches the exponential growth phase, corresponding to a 0.5 McFarland turbidity standard.[7]

-

Dilute the bacterial suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.

-

-

Assay Plate Preparation:

-

Use a sterile 96-well microtiter plate.

-

Perform a two-fold serial dilution of the Bacitracin B1 stock solution across the wells with the test broth to achieve a range of desired concentrations.

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C for 18-24 hours.[7]

-

The MIC is determined as the lowest concentration of Bacitracin B1 at which no visible bacterial growth (turbidity) is observed.

-

This protocol provides a general framework for the separation and quantification of Bacitracin B1 from the bacitracin complex.

-

Sample Preparation:

-

Dissolve the bacitracin sample in a suitable solvent to a final concentration of approximately 1-2 mg/mL.[10]

-

The solvent may be an aqueous buffer or a mixture with an organic solvent like methanol or acetonitrile.[10][11]

-

To improve recovery and prevent chelation with metal ions in the HPLC system, the mobile phase or sample solvent may be modified with a chelating agent like EDTA.[12]

-

Filter the sample through a 0.45 µm membrane filter prior to injection.[11]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18, LiChrospher RP-18) is typically used.[11]

-

Mobile Phase: A gradient elution is employed using a two-solvent system:

-

Detection: UV detection at a wavelength of 254 nm is commonly used.[11]

-

Flow Rate and Temperature: These are optimized to achieve good separation of the bacitracin components (e.g., Bacitracin A, B1, B2, etc.).

-

-

Data Analysis:

-

The concentration of Bacitracin B1 is determined by comparing the peak area from the sample chromatogram to a standard curve generated from injections of known concentrations of a purified Bacitracin B1 reference standard.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation, characterization, and activity assessment of Bacitracin B1.

References

- 1. Bacitracin - Wikipedia [en.wikipedia.org]

- 2. Bacitracin: The Comprehensive Guide | OCTAGONCHEM [octagonchem.com]

- 3. zellbio.eu [zellbio.eu]

- 4. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. pnas.org [pnas.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 10. CN109444318B - High performance liquid chromatography method for analyzing bacitracin component - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Validation of a quantitative HPLC method for bacitracin and bacitracin zinc using EDTA as a mobile-phase modifier - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Historical Background of Bacitracin B1

Introduction

Bacitracin, a potent polypeptide antibiotic, has been a mainstay in topical antibacterial preparations for decades. What is often underappreciated is that commercial bacitracin is not a single entity, but a complex mixture of structurally related peptides. Among these, Bacitracin A is the most abundant and active component. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the discovery and historical background of a key, albeit less abundant, component: Bacitracin B1. We will explore its initial isolation, the pioneering experimental techniques used for its characterization, its mechanism of action, and its biosynthesis, providing a comprehensive overview for the scientific community.

Historical Background and Discovery

The story of bacitracin began in 1943 in the laboratory of bacteriologist Balbina Johnson at the Columbia University College of Physicians and Surgeons. Johnson, in collaboration with surgeon Dr. Frank Meleney, was investigating wound infections. They observed that a strain of Bacillus subtilis (later identified as a member of the Bacillus licheniformis group) isolated from the debrided tissue of a compound tibial fracture in a seven-year-old girl named Margaret Tracy, exhibited potent antibacterial activity. This led to the naming of the antibiotic "Bacitracin," a portmanteau of "Bacillus" and "Tracy."[1]

Initial studies revealed that bacitracin was not a single compound but a mixture of closely related polypeptides. The challenge then became the separation and characterization of these individual components to understand their respective contributions to the overall antimicrobial activity.

The Pioneering Work of Lyman C. Craig

The separation of the bacitracin complex into its constituent components was a significant biochemical challenge of the time. This feat was accomplished by Dr. Lyman C. Craig and his colleagues at The Rockefeller Institute for Medical Research in the late 1940s and early 1950s.[2][3][4] Craig was the inventor of a revolutionary separation technique called countercurrent distribution (CCD), which allowed for the separation of compounds with very similar partition coefficients.[5][6]

Through the meticulous application of CCD, Craig and his team were able to resolve the bacitracin complex into several fractions, which they designated with letters. The major component was named Bacitracin A. A closely related, but distinct, component was identified and named Bacitracin B. Further refinement of the technique allowed for the separation of Bacitracin B into B1 and B2.

Experimental Protocols: The Separation and Characterization of Bacitracin B1

The initial isolation and characterization of Bacitracin B1 relied on the principles of liquid-liquid extraction, masterfully exploited in the countercurrent distribution apparatus.

Countercurrent Distribution (CCD) for the Separation of Bacitracin Components

The CCD method involves the repeated transfer of a solute between two immiscible liquid phases. The separation is based on the differential partitioning of the components of a mixture between the two phases.

Apparatus: The Craig countercurrent distribution apparatus consisted of a series of interconnected glass tubes, each acting as a separatory funnel. An automated mechanism allowed for the shaking, settling, and transfer of the upper phase to the subsequent tube in the series.[7]

Solvent System: The choice of the biphasic solvent system was critical for successful separation. A commonly used system for bacitracin separation was a mixture of n-butanol, acetic acid, and water. The precise ratios were optimized to achieve a suitable partition coefficient for the bacitracin components.

Procedure:

-

The crude bacitracin mixture was dissolved in the lower phase of the solvent system and introduced into the first tube of the CCD apparatus.

-

The apparatus was then subjected to a series of cycles, each consisting of:

-

Shaking: To ensure equilibration of the solutes between the two phases.

-

Settling: To allow the two immiscible phases to separate.

-

Transfer: The upper phase was automatically transferred to the next tube in the series, while a fresh volume of the upper phase was introduced into the first tube.

-

-

This process was repeated for hundreds, and sometimes thousands, of transfers.

-

After the desired number of transfers, the concentration of the bacitracin components in each tube was determined, typically by measuring their antimicrobial activity or by spectrophotometry.

-

Plotting the concentration against the tube number resulted in a distribution curve with distinct peaks corresponding to the separated components (Bacitracin A, B1, B2, etc.).

Structure Elucidation of Bacitracin B1

Following its isolation, the structure of Bacitracin B1 was determined through classical biochemical techniques.

Amino Acid Analysis:

-

Purified Bacitracin B1 was subjected to acid hydrolysis to break the peptide bonds and release the constituent amino acids.

-

The resulting amino acid mixture was then analyzed using techniques such as paper chromatography or ion-exchange chromatography to identify and quantify each amino acid.[2][8][9]

This analysis revealed that Bacitracin B1 had a very similar amino acid composition to Bacitracin A. The key difference was the substitution of one of the L-isoleucine residues in Bacitracin A with an L-valine residue in Bacitracin B1.[10]

Degradative Chemistry: Further structural information was obtained through partial hydrolysis and the analysis of the resulting peptide fragments. This, combined with the amino acid analysis, allowed for the determination of the primary structure of Bacitracin B1.

Data Presentation: Comparative Analysis of Bacitracin Components

The separation of the bacitracin complex into its individual components allowed for the assessment of their respective biological activities.

| Component | Structural Difference from Bacitracin A | Relative Potency (vs. Bacitracin A) |

| Bacitracin A | - | 100% |

| Bacitracin B1 | L-Isoleucine at position 5 replaced by L-Valine | ~90%[1] |

| Bacitracin B2 | L-Isoleucine at position 1 replaced by L-Valine | ~90%[1] |

Note: The exact antimicrobial potency can vary depending on the bacterial species and the assay conditions.

While specific Minimum Inhibitory Concentration (MIC) data for early purified Bacitracin B1 is scarce in historical literature, modern studies have confirmed that Bacitracin A is the most potent component, with the B variants exhibiting slightly reduced but still significant antimicrobial activity.[11] For example, against strains of Micrococcus luteus and Staphylococcus aureus, Bacitracin A was found to be approximately 2 to 8 times more potent than the other minor components.[11][12]

Mandatory Visualization

Experimental Workflow for the Isolation and Characterization of Bacitracin B1

Caption: Workflow for the isolation and characterization of Bacitracin B1.

Mechanism of Action of Bacitracin

Caption: Bacitracin's mechanism of action via inhibition of lipid carrier recycling.

Biosynthesis of Bacitracin via Non-Ribosomal Peptide Synthetases (NRPS)

Caption: Simplified workflow of Bacitracin biosynthesis by NRPS machinery.

Conclusion

The discovery and characterization of Bacitracin B1 represent a significant chapter in the history of antibiotics. The pioneering work of Balbina Johnson, Frank Meleney, and especially Lyman C. Craig, not only introduced a valuable therapeutic agent but also showcased the power of innovative separation techniques in unraveling the complexities of natural products. While Bacitracin B1 is a minor component of the bacitracin complex with slightly reduced activity compared to Bacitracin A, its study has been crucial for a comprehensive understanding of the structure-activity relationships within this important class of polypeptide antibiotics. This historical perspective and the detailed experimental foundations laid by early researchers continue to inform modern drug discovery and development efforts.

References

- 1. Bacitracin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The nature of bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lyman C. Craig - Wikipedia [en.wikipedia.org]

- 5. Pathways of Chemical Degradation of Polypeptide Antibiotic Bacitracin [jstage.jst.go.jp]

- 6. scispace.com [scispace.com]

- 7. Peptide - Wikipedia [en.wikipedia.org]

- 8. The qualitative and quantitative amino acid content of bacitracin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The amino acid sequence in bacitracin A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Total structures and antimicrobial activity of bacitracin minor components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Bacitracin B1B in the Inhibition of Peptidoglycan Synthesis: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the mechanism by which Bacitracin B1B, a primary component of the bacitracin antibiotic complex, inhibits bacterial cell wall synthesis. It details the molecular interactions, quantitative inhibitory data, and key experimental protocols relevant to researchers, scientists, and drug development professionals. The guide focuses on the formation of a ternary complex with undecaprenyl pyrophosphate and a divalent metal ion, which effectively halts the lipid carrier cycle essential for peptidoglycan precursor transport.

Introduction

Bacitracin is a polypeptide antibiotic produced by strains of Bacillus licheniformis, first isolated in 1945.[1] It is primarily effective against Gram-positive bacteria and functions by disrupting the synthesis of the bacterial cell wall.[1][2] Commercial bacitracin is not a single compound but a mixture of at least ten related cyclic peptides. The most active of these is Bacitracin A, with Bacitracin B1 and B2 demonstrating potencies approximately 90% that of Bacitracin A.[1] Due to its significant nephrotoxicity when administered systemically, its use is largely restricted to topical applications for skin and eye infections.[1][3][4]

This guide offers an in-depth examination of the core mechanism of action for this compound: the inhibition of peptidoglycan synthesis through the sequestration of a critical lipid carrier molecule.

The Target Pathway: Peptidoglycan Synthesis

The bacterial cell wall is a vital structure that provides mechanical strength, maintains cell shape, and withstands high internal osmotic pressure. Its primary structural component is peptidoglycan, a vast polymer of glycan strands cross-linked by short peptides. The synthesis of this macromolecule is a three-stage process, with the second stage being the primary target of bacitracin.

This second stage, often called the "lipid cycle," occurs at the cell membrane and involves a lipid carrier molecule, undecaprenyl phosphate (C₅₅-P), also known as bactoprenol. The cycle's essential function is to transport hydrophilic peptidoglycan precursors (specifically the disaccharide-pentapeptide unit) from the cytoplasm across the hydrophobic cell membrane to the periplasmic space, where they are incorporated into the growing cell wall. A crucial step in this process is the recycling of the lipid carrier. After delivering its precursor unit, the carrier is in the form of undecaprenyl pyrophosphate (C₅₅-PP) and must be dephosphorylated by a phosphatase back to undecaprenyl phosphate (C₅₅-P) to accept a new precursor unit and continue the cycle.[5][6]

Mechanism of Inhibition by this compound

Bacitracin exerts its antibacterial effect by directly interfering with the regeneration of the C₅₅-P lipid carrier.[2][7] The core of its mechanism is the formation of an exceptionally stable ternary complex involving the antibiotic, a divalent metal ion, and the undecaprenyl pyrophosphate (C₅₅-PP) molecule.[8][9]

The specific steps are as follows:

-

Metal Ion Binding: Bacitracin requires a divalent metal ion, with zinc (Zn²⁺) being the most effective, to adopt its active conformation.[8][10]

-

Target Recognition: The Bacitracin-Zn²⁺ complex specifically recognizes and binds to the pyrophosphate moiety of C₅₅-PP on the external face of the cell membrane.[6][8][9]

-

Complex Sequestration: This binding forms a stable 1:1:1 Bacitracin-Zn²⁺-C₅₅-PP complex.[8][9] By sequestering the C₅₅-PP, bacitracin physically prevents the bacterial phosphatase enzyme from accessing the pyrophosphate group.

-

Cycle Interruption: The inhibition of C₅₅-PP dephosphorylation means the lipid carrier cannot be recycled back to its active C₅₅-P form.[1][11] This creates a bottleneck, halting the transport of new peptidoglycan precursors out of the cytoplasm.

-

Cell Lysis: The lack of new building blocks prevents the expansion and repair of the cell wall, leading to a weakened structure that can no longer resist the cell's internal turgor pressure, ultimately resulting in cell lysis and death.[2][4]

Quantitative Analysis of Bacitracin's Inhibitory Activity

The antibacterial efficacy of bacitracin has been quantified through various assays. Minimum Inhibitory Concentration (MIC) values are fundamental for assessing its potency against different bacterial strains. It is critical to note that the activity of bacitracin is highly dependent on the concentration of divalent metal ions, and assays are often supplemented with ZnSO₄ for reproducible results.[10][12]

| Bacterial Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Staphylococcus aureus | ≤0.03 – 700 |

| Staphylococcus epidermidis | 0.25 – >16 |

| Streptococcus pyogenes | 0.5 – >16 |

| Table 1: Susceptibility Data for Medically Significant Gram-Positive Bacteria. The wide range for S. aureus reflects significant strain-to-strain variability and potential resistance. Data sourced from Wikipedia's compilation.[1] |

While its primary target is in peptidoglycan synthesis, bacitracin has also been shown to inhibit other enzymes, such as protein disulfide isomerase (PDI). The 50% inhibitory concentrations (IC₅₀) for different bacitracin analogs against PDI, while not directly related to its antibacterial action, provide comparative data on the bioactivity of the peptide components.

| Bacitracin Analog | IC₅₀ Against PDI Reductive Activity (µM) |

| Bacitracin F | 20 |

| Bacitracin A | Not specified, but active |

| Bacitracin H | Not specified, but active |

| Bacitracin B | 1050 |

| Table 2: IC₅₀ Values of Purified Bacitracin Analogs Against Protein Disulfide Isomerase (PDI). This demonstrates the differential activity of the various components within the commercial mixture.[13] |

Key Experimental Protocols for Studying Bacitracin Activity

Bacitracin Susceptibility Testing (Disk Diffusion Assay)

This method provides a qualitative or semi-quantitative measure of a bacterium's susceptibility to bacitracin.

-

Purpose: To determine if a bacterium is sensitive or resistant to bacitracin.

-

Materials: Nutrient agar plates (e.g., Mueller-Hinton agar), sterile swabs, bacterial culture in broth, paper disks impregnated with a standard amount of bacitracin (e.g., 0.04 U), incubator.

-

Methodology:

-

A sterile swab is dipped into a standardized bacterial broth culture (e.g., 0.5 McFarland standard).

-

The swab is used to inoculate the entire surface of the agar plate to create a confluent "lawn" of growth.

-

A bacitracin-impregnated disk is aseptically placed onto the center of the inoculated agar surface.[14]

-

The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).[14]

-

-

Interpretation: The antibiotic diffuses from the disk into the agar. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where growth has been prevented.[14] If resistant, the bacteria will grow up to the edge of the disk. The diameter of the zone is measured to determine the level of susceptibility.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This is a quantitative method to determine the lowest concentration of an antibiotic that prevents visible bacterial growth.

-

Purpose: To determine the precise minimum concentration of bacitracin required to inhibit a specific bacterial strain.

-

Materials: 96-well microtiter plates, sterile bacterial growth medium (e.g., Lysogeny Broth), bacitracin stock solution, standardized bacterial inoculum, multichannel pipette, incubator, plate reader (optional).

-

Methodology:

-

Dispense growth medium into all wells of a 96-well plate. For bacitracin, the medium should be supplemented with a controlled concentration of ZnSO₄ (e.g., 0.3 mM).[10][12]

-

Create a two-fold serial dilution of the bacitracin stock solution across the wells of the plate. Leave a column of wells without antibiotic as a positive control for growth.

-

Add a standardized bacterial inoculum to each well (except for a negative control/sterility well).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Interpretation: The MIC is the lowest concentration of bacitracin in which no visible turbidity (bacterial growth) is observed.

Isothermal Titration Calorimetry (ITC) for Binding Analysis

ITC is a biophysical technique used to measure the thermodynamic parameters of binding interactions in solution.

-

Purpose: To directly measure the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction between bacitracin and its lipid target.

-

Principle: A solution of one component (e.g., bacitracin) is titrated into a solution of the binding partner (e.g., C₅₅-PP embedded in lipid vesicles) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured.

-

General Procedure:

-

Prepare large unilamellar vesicles (LUVs) containing a known percentage of C₅₅-PP.[10]

-

Place the LUV suspension in the ITC sample cell and the bacitracin solution (with Zn²⁺) in the injection syringe.

-

Perform a series of small, sequential injections of the bacitracin solution into the sample cell.

-

The resulting heat changes are measured after each injection until the binding sites are saturated.

-

The data are fitted to a binding model to extract the thermodynamic parameters.

-

Conclusion and Future Directions

This compound, a key active constituent of the bacitracin complex, is a potent inhibitor of bacterial peptidoglycan synthesis. Its mechanism is precise, targeting the essential recycling of the C₅₅-PP lipid carrier through the formation of a stable, metal-dependent ternary complex.[8][9] This action effectively starves the cell wall assembly line of its necessary precursors. While its clinical utility is confined to topical applications due to nephrotoxicity, its unique mechanism of targeting a lipid pyrophosphate intermediate makes it a valuable subject of study.[8] Future research may focus on the rational design of bacitracin analogs that retain the potent antibacterial activity while exhibiting reduced toxicity, potentially leading to new therapeutic agents that can overcome existing antibiotic resistance mechanisms.[10][12]

References

- 1. Bacitracin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. youtube.com [youtube.com]

- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 8. High-resolution crystal structure reveals molecular details of target recognition by bacitracin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bacitracin: an inhibitor of the dephosphorylation of lipid pyrophosphate, an intermediate in the biosynthesis of the peptidoglycan of bacterial cell walls. | Semantic Scholar [semanticscholar.org]

- 12. Synthetic Studies with Bacitracin A and Preparation of Analogues Containing Alternative Zinc Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacitracin inhibits the reductive activity of protein disulfide isomerase by disulfide bond formation with free cysteines in the substrate-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. vumicro.com [vumicro.com]

An In-depth Technical Guide to Bacitracin B1: Molecular Characteristics and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bacitracin B1, a key component of the bacitracin antibiotic complex. It details its molecular properties, compares it with other major bacitracin components, and outlines established experimental protocols for its characterization.

Core Molecular Attributes of Bacitracin Components

Bacitracin is a mixture of structurally related cyclic polypeptides produced by Bacillus subtilis and Bacillus licheniformis.[1] The primary components include Bacitracin A, B1, B2, and F, each with distinct molecular formulas and weights. Bacitracin A is generally considered the most microbiologically active component. A summary of the core molecular data is presented below.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| Bacitracin A | C₆₆H₁₀₃N₁₇O₁₆S | 1422.69[2][3] |

| Bacitracin B1 | C₆₅H₁₀₁N₁₇O₁₆S | 1408.66 |

| Bacitracin B2 | C₆₅H₁₀₁N₁₇O₁₆S | 1408.7[4] |

| Bacitracin F | C₆₆H₉₈N₁₆O₁₇S | 1419.68[5] |

Mechanism of Action: Interference with Peptidoglycan Synthesis

Bacitracin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets the dephosphorylation of C₅₅-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate). This lipid carrier is essential for transporting peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane, where they are incorporated into the growing cell wall. By preventing the recycling of this carrier molecule, bacitracin effectively halts cell wall construction, leading to bacterial cell death.

Experimental Protocols for the Characterization of Bacitracin B1

The analysis and quantification of Bacitracin B1 within the bacitracin complex are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Bacitracin Analysis

A robust HPLC method is essential for separating the various bacitracin components. The following protocol is a representative example based on established methodologies.

1. Sample Preparation:

-

Accurately weigh approximately 20 mg of the bacitracin test sample into a 10 mL volumetric flask.

-

Dissolve the sample in 6 mL of methanol and dilute to volume with a suitable buffer solution (e.g., ammonium acetate buffer).

-

Sonicate the solution for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm membrane filter prior to injection.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used (e.g., LiChrospher RP-18, 5 µm).

-

Mobile Phase A: An aqueous buffer, such as 0.2% ammonium acetate solution or 50 mM ammonium formate with pH adjusted to 4.0 with formic acid.[6][7]

-

Mobile Phase B: An organic solvent, typically acetonitrile or methanol.[6][7]

-

Gradient Elution: A gradient elution is necessary to achieve adequate separation of the bacitracin components. The specific gradient profile will depend on the column and exact mobile phases used but will generally involve an increasing concentration of Mobile Phase B over the course of the run.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 254 nm is commonly employed.[6]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Specificity

For more definitive identification and characterization, LC-MS/MS is the method of choice. This technique provides molecular weight information and fragmentation patterns that can unambiguously identify Bacitracin B1 and its related substances.

1. Sample Preparation:

-

Sample preparation is similar to that for HPLC analysis. However, it is crucial to use volatile buffers, such as ammonium formate or ammonium acetate, to ensure compatibility with the mass spectrometer's electrospray ionization (ESI) source.[7] Non-volatile salts like phosphates must be avoided.[7]

2. LC-MS/MS System and Conditions:

-

Liquid Chromatography: The HPLC conditions are generally similar to those described above, with the use of a reversed-phase C18 column and a gradient elution with a volatile buffer system.

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer can be utilized.

-

Data Acquisition: Data can be acquired in full scan mode to obtain precursor ion masses and in product ion scan mode (tandem MS) to generate fragmentation patterns for structural elucidation. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

-

References

- 1. researchgate.net [researchgate.net]

- 2. ftp.uspbpep.com [ftp.uspbpep.com]

- 3. CN109444318B - High performance liquid chromatography method for analyzing bacitracin component - Google Patents [patents.google.com]

- 4. Bacitracin | USP [usp.org]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. Analysis of the Related Substances and Content of Effective Bacitracin by HPLC Combined with Component Preparation [journal11.magtechjournal.com]

- 7. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Bacitracin B1

For researchers, scientists, and professionals in drug development, a comprehensive understanding of an active pharmaceutical ingredient's solubility is fundamental to formulation, delivery, and efficacy. This guide provides an in-depth analysis of the solubility of Bacitracin B1 in various solvents, compiled from publicly available data. It is important to note that much of the available literature pertains to the bacitracin complex, a mixture of at least nine isoforms. While Bacitracin A is the major component, Bacitracin B1 and B2 are also significant constituents.[1] The data presented herein, unless specified otherwise, refers to this complex.

Quantitative Solubility Data

The solubility of the bacitracin complex across a range of common laboratory solvents is summarized in the table below. This data highlights the polypeptide's affinity for polar protic solvents and its limited solubility in non-polar organic solvents.

| Solvent | Solubility | Citations |

| Aqueous Solvents | ||

| Water | Freely soluble; ~50-137 mg/mL | [1][2][3][4][5] |

| 1 N HCl | 50 mg/mL | [6] |

| Alcohols | ||

| Methanol | Freely soluble; ~150 mg/mL | [1][5][7] |

| Ethanol | Generally soluble, though some sources indicate insolubility; ≤2 mg/mL to freely soluble | [1][2][3][4][5][7] |

| n-Butanol | Soluble | [7] |

| Isopropanol | Soluble | [7] |

| Cyclohexanol | Soluble | [7] |

| Ketones | ||

| Acetone | Less soluble to practically insoluble | [1][2][6][7] |

| Cyclohexanone | Slightly soluble | [7] |

| Ethers | ||

| Diethyl Ether | Less soluble to practically insoluble | [1][2][7][8] |

| Halogenated Alkanes | ||

| Chloroform | Less soluble to practically insoluble | [2][6][7][9] |

| Aromatics | ||

| Benzene | Slightly soluble | [6][7][9][10] |

| Other Solvents | ||

| Pyridine | Soluble | [2][10] |

| Pentane | Insoluble | [2] |

| Ethyl Acetate | Insoluble | [7] |

Experimental Protocols

Detailed experimental protocols for determining the solubility of Bacitracin B1 are not extensively published. However, methodologies for the analysis and extraction of bacitracin provide insights into its handling in solution.

Sample Preparation for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

A common procedure for preparing a bacitracin sample for LC-MS analysis involves the following steps[11]:

-

Accurately weigh approximately 20 mg of the bacitracin sample.

-

Transfer the sample to a 10 mL volumetric flask.

-

Add 6 mL of methanol to dissolve the sample.

-

Dilute to the final volume with a suitable buffer solution.

-

Sonicate the solution for approximately 5 minutes.

-

Filter the solution through a 0.45 µm membrane filter prior to injection into the LC-MS system.

Extraction of Bacitracin from a Solid Matrix (e.g., Animal Feed)

The following protocol is used for extracting bacitracin from animal feed for quantification[10]:

-

Prepare an extraction solvent consisting of a 1:1 mixture of methanol and 0.3 M hydrochloric acid.

-

Weigh a quantity of the sample equivalent to 20 units of bacitracin and place it in a 200 mL Erlenmeyer flask.

-

Add 100 mL of the extraction solvent to the flask.

-

Stir the mixture for 20 minutes to facilitate extraction.

-

Transfer 50 mL of the extract to a centrifuge tube and centrifuge at 1,500 rpm for 5 minutes.

-

The resulting supernatant is collected for analysis.

Visualizing Key Pathways

To further aid in the understanding of Bacitracin's behavior and mechanism, the following diagrams, generated using the DOT language, illustrate critical pathways.

Figure 1: Mechanism of Action of Bacitracin.

Figure 2: Degradation Pathway of Bacitracin A.

Conclusion

The solubility of the bacitracin complex is well-characterized in a variety of solvents, demonstrating a preference for polar environments. While specific quantitative data for the Bacitracin B1 isoform is scarce, the information available for the complex provides a strong foundation for researchers and drug development professionals. The provided experimental protocols and pathway visualizations offer further practical insights into the handling and biological activity of this important antibiotic. Future research should focus on elucidating the solubility profiles of individual bacitracin isoforms to enable more precise formulation development.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pharmacylibrary.com [pharmacylibrary.com]

- 5. toku-e.com [toku-e.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. journals.asm.org [journals.asm.org]

- 8. cdn.who.int [cdn.who.int]

- 9. researchgate.net [researchgate.net]

- 10. famic.go.jp [famic.go.jp]

- 11. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Complexity: A Technical Guide to the Natural Variants and Isoforms of Bacitracin B

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the natural variants and isoforms of Bacitracin B. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the structural variations, biosynthetic pathways, and analytical methodologies related to this important antibiotic.

Introduction

Bacitracin, a potent polypeptide antibiotic produced by Bacillus licheniformis and Bacillus subtilis, has been a mainstay in topical antibacterial formulations for decades.[1][2] Commercial bacitracin is not a single entity but rather a complex mixture of structurally related cyclic peptides.[1] The primary and most active component is Bacitracin A.[1] This guide focuses on the key natural variants, particularly the Bacitracin B isoforms, detailing their structural nuances, relative abundance, and comparative antimicrobial activities.

Structural Variants and Isoforms of Bacitracin

The bacitracin complex is comprised of several components, with Bacitracin A being the most abundant, constituting approximately 70% of the commercial product.[3] The Bacitracin B isoforms (B1, B2, and B3) are significant variants that, together with Bacitracin A, account for over 96% of the total antimicrobial activity.[3] The primary structural difference between Bacitracin A and its B isoforms lies in the substitution of a single amino acid residue.[4]

Table 1: Amino Acid Sequence Variations of Bacitracin A and B Isoforms

| Bacitracin Component | Position 1 | Position 5 | Position 8 | Full Amino Acid Sequence |

| Bacitracin A | L-Ile | L-Ile | L-Ile | L-Asn-D-Asp-L-His-D-Phe-L-Ile-D-Orn-L-Lys-L-Ile -D-Glu-L-Leu-L-Ile -Cys (thiazoline ring formation with N-terminus) |

| Bacitracin B1 | L-Val | L-Ile | L-Ile | L-Asn-D-Asp-L-His-D-Phe-L-Ile-D-Orn-L-Lys-L-Ile -D-Glu-L-Leu-L-Val -Cys (thiazoline ring formation with N-terminus) |

| Bacitracin B2 | L-Ile | L-Ile | L-Val | L-Asn-D-Asp-L-His-D-Phe-L-Ile-D-Orn-L-Lys-L-Val -D-Glu-L-Leu-L-Ile -Cys (thiazoline ring formation with N-terminus) |

| Bacitracin B3 | L-Ile | L-Val | L-Ile | L-Asn-D-Asp-L-His-D-Phe-L-Val -D-Orn-L-Lys-L-Ile -D-Glu-L-Leu-L-Ile -Cys (thiazoline ring formation with N-terminus) |

Comparative Antimicrobial Activity

While Bacitracin A is the most potent component, the B isoforms exhibit significant antimicrobial activity.[1] Reports indicate that Bacitracin B1 and B2 possess approximately 90% of the activity of Bacitracin A.[5] Another study suggests that Bacitracin A is 2 to 8 times more potent than the other minor components against strains of Micrococcus luteus and Staphylococcus aureus.[6]

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Bacitracin Isoforms

| Organism | Bacitracin A (µg/mL) | Bacitracin B1 (µg/mL) | Bacitracin B2 (µg/mL) | Bacitracin B3 (µg/mL) |

| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available |

| Micrococcus luteus | Data not available | Data not available | Data not available | Data not available |

Biosynthesis of Bacitracin Variants

Bacitracin is synthesized by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS).[5] The biosynthesis is orchestrated by the bacABC operon.[5] The synthetases BacA, BacB, and BacC are large, modular enzymes responsible for the sequential activation and incorporation of the constituent amino acids.[5][7]

-

BacA: Activates and polymerizes the first five amino acids: L-Ile, L-Cys, L-Leu, D-Glu, and L-Ile.[1][8]

-

BacB and BacC: Responsible for the activation and polymerization of the remaining seven amino acids that form the heptapeptide ring.[1][8]

The incorporation of L-Valine in place of L-Isoleucine in the B isoforms is likely due to the substrate flexibility of the specific adenylation domains within the NRPS modules.

Experimental Protocols

Isolation and Purification of Bacitracin Isoforms by HPLC

This protocol outlines a general procedure for the separation of bacitracin components using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Dissolve the bacitracin sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.[9]

-

Chromatographic System:

-

Gradient Elution: A gradient elution is employed to separate the closely related isoforms. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic components.

-

Fraction Collection: Collect the fractions corresponding to the peaks of Bacitracin A, B1, B2, and B3 for further analysis.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the identification and structural elucidation of bacitracin variants.

-

Sample Infusion: The purified fractions from HPLC are introduced into the mass spectrometer via an electrospray ionization (ESI) source.[3]

-

Mass Spectrometry Analysis:

-

Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the parent ions of the different bacitracin components.

-

Tandem MS (MS/MS): Select the parent ions of interest and subject them to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the fragmentation patterns to confirm the amino acid sequence and identify the specific location of the Isoleucine to Valine substitutions in the B isoforms.[3]

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.[11]

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test organism (e.g., S. aureus or M. luteus) in a suitable broth medium.

-

Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of the purified bacitracin isoforms in a 96-well microtiter plate.[12]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.[12]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[11]

Experimental Workflow

The analysis of bacitracin natural variants and isoforms typically follows a structured workflow to ensure accurate identification and characterization.

Conclusion

This technical guide provides a detailed overview of the natural variants and isoforms of Bacitracin B. Understanding the structural and functional differences between these closely related peptides is crucial for quality control in pharmaceutical production and for the development of new antibiotic therapies. The provided methodologies offer a framework for the robust analysis of these complex biomolecules.

References

- 1. Enhanced Bacitracin Production by Systematically Engineering S-Adenosylmethionine Supply Modules in Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The bacitracin biosynthesis operon of Bacillus licheniformis ATCC 10716: molecular characterization of three multi-modular peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Understand the Variants in Your Process — Flux Capacitor [fluxicon.com]

- 7. Microbial synthesis of bacitracin: Recent progress, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic engineering of branch chain amino acid supply modules for the enhanced production of bacitracin from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN109444318B - High performance liquid chromatography method for analyzing bacitracin component - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 2.6. Bacitracin A Antibiotic Susceptibility Tests [bio-protocol.org]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-Depth Technical Guide to the Core Relationship of Bacitracin B1 with Bacitracin A and F

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacitracin, a potent polypeptide antibiotic effective against a wide spectrum of Gram-positive bacteria, is not a single entity but a complex mixture of structurally related compounds. The primary and most biologically active component is Bacitracin A. This guide provides a detailed technical examination of the relationship between Bacitracin A and two of its key related substances: Bacitracin B1, a closely related active component, and Bacitracin F, a degradation product. Understanding the nuanced structural and functional differences between these molecules is critical for quality control, formulation development, and clinical application of bacitracin-based therapeutics. This document outlines their structural characteristics, biosynthetic and degradative pathways, comparative antimicrobial activities, and the experimental protocols essential for their differentiation and analysis.

Structural and Functional Relationships

Bacitracin is synthesized non-ribosomally by strains of Bacillus subtilis and Bacillus licheniformis. The commercial product is a mixture, with Bacitracin A being the most abundant and potent constituent.[1]

Bacitracin A: The Principal Active Component

Bacitracin A is a cyclic polypeptide antibiotic with a molecular formula of C₆₆H₁₀₃N₁₇O₁₆S.[1] Its structure is characterized by a peptide ring linked to a thiazoline ring. This unique structure is crucial for its mechanism of action, which involves the inhibition of bacterial cell wall synthesis by interfering with the dephosphorylation of C₅₅-isoprenyl pyrophosphate, a lipid carrier that transports peptidoglycan precursors across the cell membrane.[1][2]

Bacitracin B1: A Structurally Similar Active Analog

Bacitracin B1 is a naturally occurring analog of Bacitracin A and a significant contributor to the overall antimicrobial activity of the bacitracin complex. The key structural difference between Bacitracin A and B1 lies in a single amino acid substitution: the L-isoleucine residue at position 1 in Bacitracin A is replaced by an L-valine in Bacitracin B1. Despite this seemingly minor change, it has a discernible impact on its biological activity, with Bacitracin B1 exhibiting approximately 90% of the antimicrobial potency of Bacitracin A.[1]

Bacitracin F: An Inactive and Nephrotoxic Degradation Product

Bacitracin F is a degradation product of Bacitracin A and is considered an impurity in pharmaceutical preparations.[3] Its formation is primarily due to the oxidative deamination of the N-terminal L-cysteine residue of Bacitracin A, which leads to the opening of the thiazoline ring to form a keto-thiazole structure.[4] This structural modification results in a significant loss of antimicrobial activity and is associated with the nephrotoxicity observed with systemic administration of bacitracin.[4] The conversion of Bacitracin A to Bacitracin F can be accelerated by exposure to heat, light, and oxidizing agents.[5][6]

Quantitative Data Summary

The following tables provide a comparative summary of the key quantitative properties of Bacitracin A, B1, and F.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Bacitracin A | C₆₆H₁₀₃N₁₇O₁₆S | 1422.69[1] |

| Bacitracin B1 | C₆₅H₁₀₁N₁₇O₁₆S | 1408.70[] |

| Bacitracin F | C₆₆H₉₈N₁₆O₁₇S | 1419.66[8][9] |

| Table 1: Molecular Properties of Bacitracin A, B1, and F |

| Compound | Relative Antimicrobial Potency | MIC against Staphylococcus aureus (μg/mL) | MIC against Streptococcus pyogenes (μg/mL) |

| Bacitracin A | Most Active | ≤0.03 - 700[1] | 0.5 - >16[1] |